![molecular formula C14H19NO2S B2954255 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide CAS No. 2320225-03-2](/img/structure/B2954255.png)
4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific research community. It is a heterocyclic compound that contains both a thiophene and a spirocyclic moiety. The compound is known for its potential applications in the field of medicinal chemistry due to its pharmacological properties.5]nonan-1-yl)thiophene-2-carboxamide.
Mécanisme D'action
The exact mechanism of action of 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. The compound has also been shown to modulate the activity of certain immune cells, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been found to exhibit a number of biochemical and physiological effects. In vitro studies have shown that the compound has potent anticancer activity against a variety of cancer cell lines. It has also been found to exhibit antifungal and antibacterial activity against a range of pathogens. In addition, the compound has been shown to modulate the activity of certain immune cells, which may contribute to its anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, fungi, and bacteria. In addition, its ability to modulate the activity of certain immune cells makes it a potentially useful tool for studying the immune system.
One of the limitations of using 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide in lab experiments is its synthetic nature. The compound is not found in nature, which may limit its relevance to biological systems. In addition, the multistep synthesis process required to produce the compound may make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide. One area of interest is the development of analogs of the compound with improved pharmacological properties. Another potential direction is the investigation of the compound's potential as a modulator of the immune system. Finally, the compound's potential as an analgesic warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide involves a multistep process. The starting material for the synthesis is 4-methylthiophene-2-carboxylic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 7-oxaspiro[3.5]nonan-1-amine to form the spirocyclic amide. The final step involves the introduction of a methyl group at the 4-position of the thiophene ring using methyl iodide.
Applications De Recherche Scientifique
4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been found to exhibit a wide range of pharmacological activities. It has been studied for its potential as an anticancer agent, antifungal agent, and antibacterial agent. The compound has also been investigated for its potential as a modulator of the immune system and as an analgesic.
Propriétés
IUPAC Name |
4-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-8-11(18-9-10)13(16)15-12-2-3-14(12)4-6-17-7-5-14/h8-9,12H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWSXFFFBZQESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

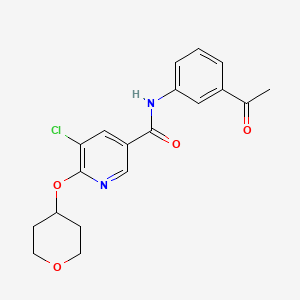

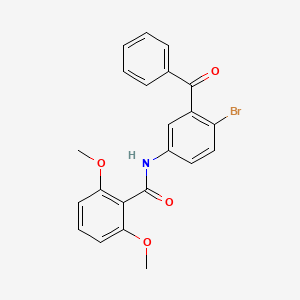
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2954176.png)
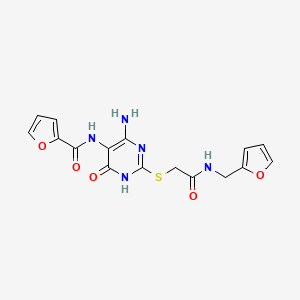

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2954179.png)
![8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)
![1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2954184.png)
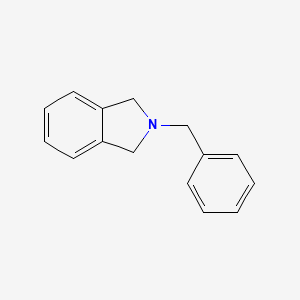
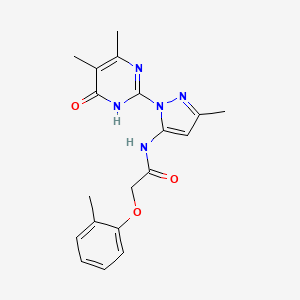
![3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid](/img/structure/B2954189.png)

![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2954194.png)